molecular formula C33H64NO10P B12102504 [2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B12102504
M. Wt: 665.8 g/mol
InChI Key: GHQQYDSARXURNG-UHFFFAOYSA-N
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Description

[2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with a unique structure that combines a phosphate group with a long-chain fatty acid and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps. The process begins with the esterification of 8-carboxyoctanoic acid with 3-hexadecanoyloxypropyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid under reflux conditions. The resulting ester is then reacted with 2-(trimethylazaniumyl)ethyl phosphate in the presence of a base such as sodium hydroxide to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high yield and purity. The use of automated systems can also enhance the reproducibility and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the ester linkages.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted phosphates and esters.

Scientific Research Applications

Chemistry

In chemistry, [2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is used as a surfactant and emulsifying agent due to its amphiphilic nature. It can stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions.

Biology

In biological research, this compound is utilized in the study of cell membranes and lipid bilayers. Its structure mimics that of natural phospholipids, making it useful in the preparation of liposomes and other lipid-based delivery systems.

Medicine

In medicine, this compound has potential applications in drug delivery. Its ability to form stable liposomes can be exploited to encapsulate and deliver therapeutic agents to specific tissues or cells.

Industry

In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its emulsifying properties help in the creation of stable creams and lotions.

Mechanism of Action

The mechanism of action of [2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with lipid bilayers and cell membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, leading to various biological effects. The quaternary ammonium group can also interact with negatively charged molecules, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylcholine: A natural phospholipid with a similar structure but lacking the quaternary ammonium group.

    Phosphatidylethanolamine: Another natural phospholipid with an ethanolamine group instead of the quaternary ammonium group.

    Lecithin: A mixture of phospholipids, including phosphatidylcholine and phosphatidylethanolamine.

Uniqueness

The uniqueness of [2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate lies in its combination of a long-chain fatty acid, a phosphate group, and a quaternary ammonium group. This structure imparts unique properties such as enhanced stability in aqueous solutions and the ability to interact with both hydrophobic and hydrophilic molecules.

Properties

Molecular Formula

C33H64NO10P

Molecular Weight

665.8 g/mol

IUPAC Name

[2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)

InChI Key

GHQQYDSARXURNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O

Origin of Product

United States

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